molecular formula C22H22N2O6 B3017018 Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-06-0

Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B3017018
CAS RN: 868224-06-0
M. Wt: 410.426
InChI Key: PONCAGKKCQHTTL-UHFFFAOYSA-N
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Description

The compound Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex organic molecule that may be synthesized through multi-component reactions involving isatoic anhydride derivatives, amines, and aldehydes. While the specific compound is not directly mentioned in the provided papers, the synthesis methods and structural analyses of similar compounds can offer insights into its potential synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves catalyzed one-pot reactions, as seen in the ethylenediamine diacetate (EDDA)-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives from isatoic anhydride, amines, and benzaldehydes or isatins in aqueous media . This method is valued for its high yields and ease of handling, suggesting that a similar approach could be employed for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopy and X-ray crystallography . Theoretical studies, such as density functional theory (DFT) calculations, can provide detailed information on the geometry, electronic structure, and reaction pathways of these molecules . Such analyses can help in understanding the regioselectivity and mechanistic aspects of the reactions involved in the synthesis of complex molecules like this compound.

Chemical Reactions Analysis

The reactivity of similar compounds can be influenced by the presence of functional groups and the overall molecular structure. For instance, the reaction of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline leads to a 1,4-adduct and a cyclocondensed compound, with the regioselectivity studied through a theoretical approach . This suggests that the this compound may also undergo various reactions based on its functional groups and molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using elemental and spectral data, including IR and NMR spectroscopy . Theoretical calculations, such as DFT and TD-DFT, can predict properties like polarizability, hyperpolarizability, and molecular electrostatic potential, which are crucial for understanding the behavior of the compound in different environments . These analyses can be applied to this compound to predict its physical and chemical behavior.

Scientific Research Applications

Crystal Structure Analysis

  • Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been analyzed for its crystal structure and interactions. It includes ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and carbomoyl units. In the crystal, weak hydrogen bonds and π–π interactions stabilize the structure, which may have implications in material science and crystallography (Baba et al., 2019).

Corrosion Inhibition

  • A theoretical study on quinoxalines, including this compound, demonstrated its potential as a corrosion inhibitor for copper in nitric acid. Quantum chemical calculations were aligned with experimental data, suggesting practical applications in materials protection and engineering (Zarrouk et al., 2014).

Synthesis of Furoquinolines

  • The compound was used in the synthesis of furoquinolines, such as kokusagine and maculine. These syntheses have potential applications in pharmaceuticals and organic chemistry (Yazima & Munakata, 1980).

Antimicrobial Activity

  • Research on similar quinazoline compounds suggests potential antimicrobial applications. These compounds have shown significant inhibition of bacterial and fungal growth, indicating their potential in developing new antimicrobial agents (Ahmed et al., 2006).

Inhibition of Steroidogenic Factor 1 (SF-1)

  • Analogous isoquinolinones related to this compound have been identified as potent inhibitors of SF-1, a transcription factor. These findings could be significant in understanding the therapeutic potential of SF-1 in medicinal chemistry (Madoux et al., 2008).

Insights into Inhibition of c-Jun N-terminal Kinases

  • New compounds synthesized from this compound have shown potential as inhibitors for c-Jun N-terminal kinases, which could have implications in cancer research and treatment (Abad et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-3-29-21(26)14-30-19-9-5-8-18-17(19)10-11-24(22(18)27)13-20(25)23-15-6-4-7-16(12-15)28-2/h4-12H,3,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONCAGKKCQHTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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